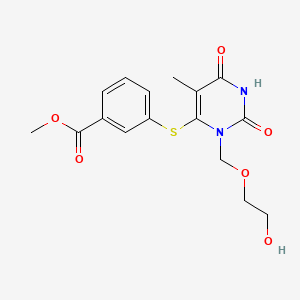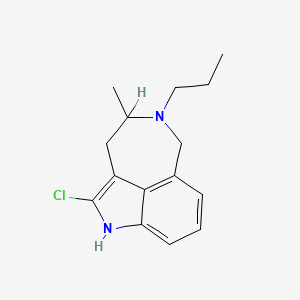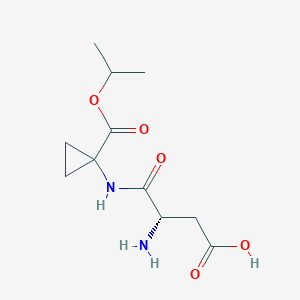
Isopropyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is derived from L-aspartic acid and features a cyclopropane ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate typically involves the reaction of L-aspartic acid with isopropylamine and a cyclopropanecarboxylate derivative. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. The use of protecting groups may be necessary to prevent side reactions and to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve enzymatic and chemical synthesis routes. Enzymatic methods utilize specific enzymes to catalyze the reaction, while chemical methods may involve the use of catalysts and solvents to facilitate the synthesis. The choice of method depends on factors such as cost, scalability, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
Isopropyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary, but they often require specific temperatures, pressures, and pH levels to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
Isopropyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein repair and modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to protein misfolding.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Isopropyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes involved in protein repair, such as protein L-isoaspartyl methyltransferase, which catalyzes the conversion of abnormal L-isoaspartyl residues to their normal L-aspartyl forms . This activity helps maintain protein function and stability, contributing to cellular health and longevity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of L-aspartic acid, such as N-acetyl-L-aspartyl-L-glutamate and L-isoaspartyl methyltransferase substrates.
Uniqueness
What sets Isopropyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate apart is its cyclopropane ring, which imparts unique chemical properties and reactivity. This structural feature may enhance its stability and specificity in biochemical reactions, making it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
109005-97-2 |
|---|---|
Molecular Formula |
C11H18N2O5 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(3S)-3-amino-4-oxo-4-[(1-propan-2-yloxycarbonylcyclopropyl)amino]butanoic acid |
InChI |
InChI=1S/C11H18N2O5/c1-6(2)18-10(17)11(3-4-11)13-9(16)7(12)5-8(14)15/h6-7H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)/t7-/m0/s1 |
InChI Key |
DAFHJZTUSCWKOH-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)OC(=O)C1(CC1)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C)OC(=O)C1(CC1)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-3-cyclohexyl-2-[[2-[[2-[4-[(2R,3R)-1-(4-fluorophenyl)-3-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]sulfanyl-4-oxoazetidin-2-yl]phenoxy]acetyl]amino]acetyl]amino]propanoic acid;2-methylpropan-2-amine](/img/structure/B12787351.png)
![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)
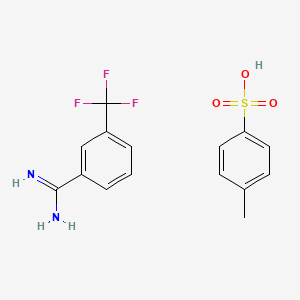
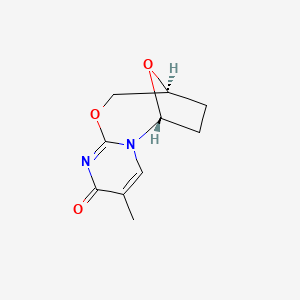
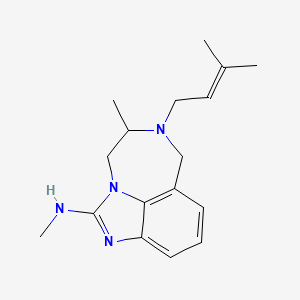
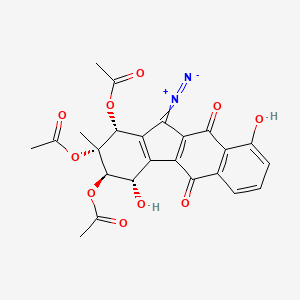
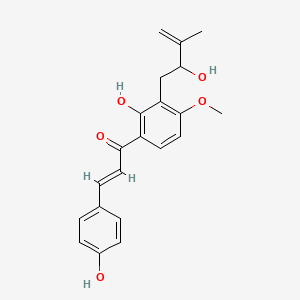
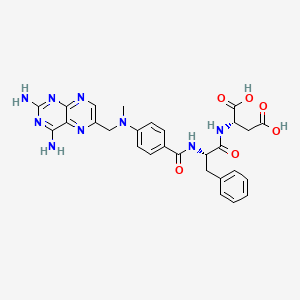

![[3-(4-phenylbutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12787388.png)

